N,N-Didesmethyl Ulipristal

Vue d'ensemble

Description

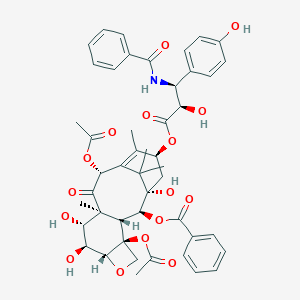

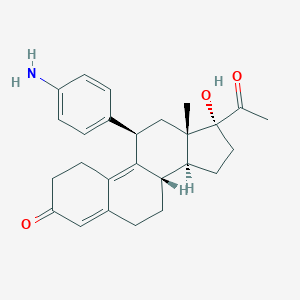

N,N-Didesmethyl Ulipristal is a metabolite of Ulipristal . Ulipristal is a selective progesterone receptor modulator (SPRM) used for emergency contraception and uterine fibroid .

Synthesis Analysis

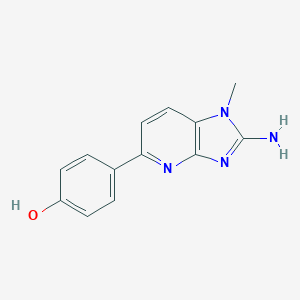

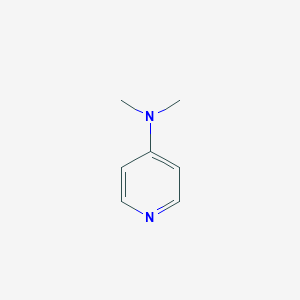

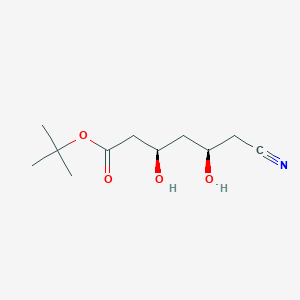

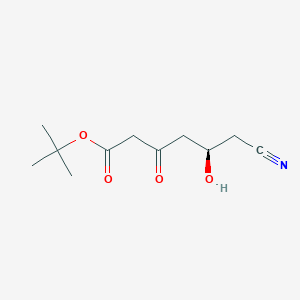

Several stereoisomeric and N,N-didemethylated impurities of Ulipristal were analyzed and synthesized . The stereoisomers were obtained through an efficient and practical approach .Molecular Structure Analysis

The molecular formula of N,N-Didesmethyl Ulipristal is C26H31NO3 . The structure of the key stereoisomer U-1 was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis

The potency of the metabolites is lower than that of Ulipristal . The loss of one or two methyl groups reduced the MOR activation potential, which was more pronounced if both methyl groups were removed .Physical And Chemical Properties Analysis

The molecular weight of N,N-Didesmethyl Ulipristal is 405.54 . The InChI Key is CJDRTMOCVGHUEO-RXDLHWJPSA-N .Applications De Recherche Scientifique

Pharmaceutical Reference Standards

“N,N-Didesmethyl Ulipristal” is used as a reference standard in pharmaceutical research . It is supplied with detailed characterization data compliant with regulatory guidelines . This compound can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ulipristal .

Treatment of Uterine Fibroids

One of the primary applications of “N,N-Didesmethyl Ulipristal” is in the medical management of uterine fibroids . It has been found effective in the treatment of abnormal uterine bleeding and reduction in uterine fibroid size .

Emergency Birth Control

“N,N-Didesmethyl Ulipristal” is also used for emergency birth control . It is a key component in certain types of emergency contraceptive pills .

Spectrophotometric Analysis

In the field of analytical chemistry, “N,N-Didesmethyl Ulipristal” has been used in the development of a visible spectrophotometric method . This method allows for the accurate measurement of the compound in various samples .

Research into Long-term Solutions for Uterine Fibroids

While existing treatments offer symptomatic relief and preparation for surgery, there is a significant need for further research into long-term solutions . “N,N-Didesmethyl Ulipristal” is being studied in this context, especially due to recent limitations in the use of ulipristal acetate due to risk of liver damage .

Potential Alternative Therapy

Some studies are investigating the use of “N,N-Didesmethyl Ulipristal” as a potential alternative therapy . While the details of these studies are not specified, it indicates the broad range of potential applications for this compound .

Mécanisme D'action

Target of Action

N,N-Didesmethyl Ulipristal is a metabolite of Ulipristal . Ulipristal is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .

Mode of Action

The exact mechanism of action for Ulipristal, and by extension N,N-Didesmethyl Ulipristal, is still currently debated . There is evidence that it functions by inhibiting ovulation . There is potentially plausible evidence that ulipristal may elicit activity on the endometrium that prevents embryo implantation .

Pharmacokinetics

Ulipristal acetate has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with Ulipristal are unlikely .

Action Environment

Factors such as the presence of other drugs (especially those modulating cyp3a4 activity) could potentially influence its pharmacokinetics .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRTMOCVGHUEO-RXDLHWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579305 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Didesmethyl Ulipristal | |

CAS RN |

244206-52-8 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)

![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)